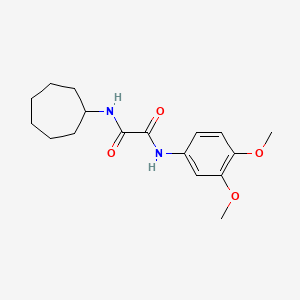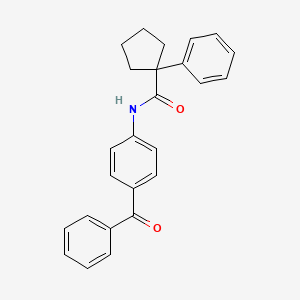![molecular formula C19H16N2O3S B2413867 2-(3-羟基-4-甲氧基苯基)-9-甲基-1,5-二氢咯并[2,3-d]嘧啶-4-硫酮 CAS No. 866842-94-6](/img/structure/B2413867.png)
2-(3-羟基-4-甲氧基苯基)-9-甲基-1,5-二氢咯并[2,3-d]嘧啶-4-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation. Studies have demonstrated its effectiveness in reducing the viability of various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antioxidant Properties
The presence of hydroxyl and methoxy groups in the compound contributes to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a potential candidate for developing new antimicrobial agents .
Fluorescent Probes for Metal Ion Detection
The compound’s unique structure allows it to act as a fluorescent probe for detecting metal ions, such as aluminum (Al³⁺). It exhibits a redshift in fluorescence emission upon binding with metal ions, which can be utilized in environmental monitoring and biological assays .
Neuroprotective Effects
Due to its antioxidant and anti-inflammatory properties, this compound has been studied for its neuroprotective effects. It can potentially protect neurons from damage caused by oxidative stress and inflammation, which is relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Photodynamic Therapy
In photodynamic therapy, this compound can be used as a photosensitizer. Upon activation by light, it generates reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and tumors .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes, including dihydrofolate reductase (DHFR). This inhibition is crucial in the development of drugs for diseases like cancer and bacterial infections, where enzyme activity plays a key role in disease progression .
作用机制
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
The compound is predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as it can compromise the DNA repair mechanism of cancer cells .
属性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-10-4-3-5-11-8-13-18(24-16(10)11)20-17(21-19(13)25)12-6-7-15(23-2)14(22)9-12/h3-7,9,22H,8H2,1-2H3,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRSPIPLQVMNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)
![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)


![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)
![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)
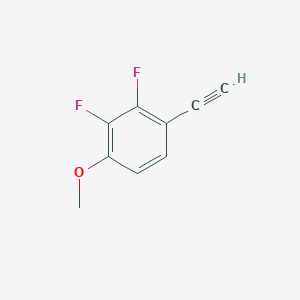
![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)
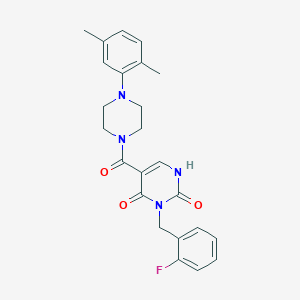
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2413798.png)
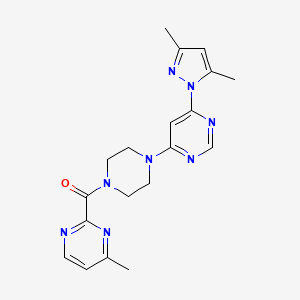
![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)
